molecular formula C7H14N2O B595288 4-(Aminomethyl)-1-methylpiperidin-2-one CAS No. 1234616-57-9

4-(Aminomethyl)-1-methylpiperidin-2-one

Cat. No. B595288
CAS RN: 1234616-57-9
M. Wt: 142.202
InChI Key: MKWVHTNYTUGQGA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methylpiperidin-2-one is a chemical compound used in various applications. It is a trifunctional amine for the preparation of linear poly (amido amine)s, which form micelles for controlled delivery of drugs . It is also used as an inhibitor for aspartic acid protease and Kinesin spindle protein .

Scientific Research Applications

Novel Methodologies in Compound Synthesis

  • The synthesis and applications of paramagnetic amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptide research provide insights into analyzing peptide backbone dynamics and secondary structures. TOAC, being the first spin label probe incorporated into peptides, suggests methodologies that could be relevant for synthesizing and studying compounds like 4-(Aminomethyl)-1-methylpiperidin-2-one in the context of biophysical and biochemical analysis (Schreier et al., 2012).

Compound Applications in Drug Discovery

  • DNA methyltransferase inhibitors, including nucleoside analogs, offer a window into the therapeutic potential of synthetic compounds in modulating epigenetic processes. Although 4-(Aminomethyl)-1-methylpiperidin-2-one is not directly related, the use of synthetic analogs for inhibiting enzymatic activity underscores the broader research applications of synthetic compounds in understanding disease mechanisms and therapeutic interventions (Goffin & Eisenhauer, 2002).

Exploring Chemical Space for Drug Development

  • The exploration of spiropiperidines in drug discovery emphasizes the growing interest in three-dimensional chemical space for novel therapeutic agents. The review of synthetic strategies for constructing spiropiperidines over the last decade highlights the potential of compounds like 4-(Aminomethyl)-1-methylpiperidin-2-one in medicinal chemistry and drug development processes (Griggs, Tape, & Clarke, 2018).

Safety and Hazards

4-(Aminomethyl)-1-methylpiperidin-2-one is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It has been found that similar compounds have been used as inhibitors targeting proteins such as menin and serine/threonine-protein kinase chk1 . These proteins play crucial roles in various cellular processes, including cell cycle regulation and gene expression.

Mode of Action

It is proposed that this compound may interact with its targets, influencing their structure and function . This interaction could potentially result in alterations in the proteins’ activity, leading to a range of biochemical and physiological effects.

Biochemical Pathways

Compounds with similar structures have been known to influence various metabolic pathways . The compound’s interaction with its targets could potentially affect these pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

A study on a similar compound, emamectin benzoate, showed that modifications in the molecule could ameliorate the pharmacokinetics of the compound . The ADME properties of a compound significantly impact its bioavailability and efficacy.

Result of Action

Based on its potential targets, it can be inferred that the compound may influence cellular processes such as cell cycle regulation and gene expression .

properties

IUPAC Name

4-(aminomethyl)-1-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9-3-2-6(5-8)4-7(9)10/h6H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWVHTNYTUGQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680588
Record name 4-(Aminomethyl)-1-methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1234616-57-9
Record name 4-(Aminomethyl)-1-methyl-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)-1-methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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